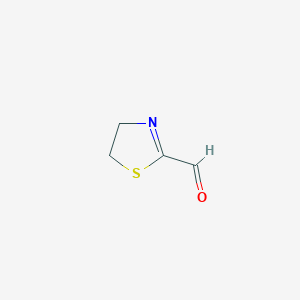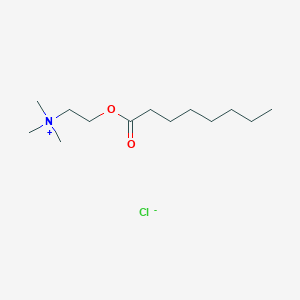![molecular formula C8H8N2 B14672858 1H-Imidazo[1,2-A]azepine CAS No. 42341-47-9](/img/structure/B14672858.png)
1H-Imidazo[1,2-A]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[1,2-A]azepine is a heterocyclic compound that features a fused ring system combining an imidazole ring and an azepine ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,2-A]azepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of γ-bromodypnones with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C to form quaternary azolium salts. These salts are then heated in alcohol in the presence of potassium carbonate, leading to the formation of 1-R-6,8-diaryl-1H-imidazo[1,2-A]azepines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo[1,2-A]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]azepine oxides, while substitution reactions can introduce various functional groups onto the ring system.
Applications De Recherche Scientifique
1H-Imidazo[1,2-A]azepine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism by which 1H-Imidazo[1,2-A]azepine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been proposed as an antagonist of choline, histamine, and dopamine receptors, and it may regulate sodium or potassium ion transport through cell membranes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Azepino[1,2-A]benzimidazoles: These compounds share a similar fused ring system but differ in the nature of the azole ring.
Imidazo[1,2-A]pyridines: These compounds have a pyridine ring instead of an azepine ring, leading to different chemical and biological properties.
Uniqueness: 1H-Imidazo[1,2-A]azepine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and other applications.
Propriétés
Numéro CAS |
42341-47-9 |
|---|---|
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1H-imidazo[1,2-a]azepine |
InChI |
InChI=1S/C8H8N2/c1-2-4-8-9-5-7-10(8)6-3-1/h1-7,9H |
Clé InChI |
TXOJGPGCRACVGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2NC=CN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)




![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)

